(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride
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Overview
Description
(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is a compound that features a morpholine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a Mannich condensation reaction involving formaldehyde, a secondary amine, and an aldehyde or ketone.
Substitution with Piperidine: The piperidine moiety is introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with a piperidine derivative under basic conditions.
Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives with hydrogenated bonds
Substitution: Functionalized morpholine or piperidine derivatives
Scientific Research Applications
(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as morpholine N-oxide and 4-methylmorpholine are structurally related and used in similar applications.
Uniqueness
(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is unique due to its specific stereochemistry and combination of the morpholine and piperidine rings, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;;/h10-13H,3-9H2,1-2H3;2*1H/t10-,11+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUVFCEFCARHE-HVNHDPPXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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